N-((2,5-Dimethylthiazol-4-yl)methyl)thietan-3-amine
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Overview
Description
N-((2,5-Dimethylthiazol-4-yl)methyl)thietan-3-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-Dimethylthiazol-4-yl)methyl)thietan-3-amine typically involves the reaction of 2,5-dimethylthiazole with a suitable thietan-3-amine precursor. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-((2,5-Dimethylthiazol-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-((2,5-Dimethylthiazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-((2,5-Dimethylthiazol-4-yl)methyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Amino-4,5-dimethylthiazole
- 4,5-Dimethylthiazol-2-amine hydrochloride
- 4,5-Dimethylthiazol-2-ylamine hydrochloride
Uniqueness
N-((2,5-Dimethylthiazol-4-yl)methyl)thietan-3-amine is unique due to its specific structure, which combines a thiazole ring with a thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2S2 |
---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-6-9(11-7(2)13-6)3-10-8-4-12-5-8/h8,10H,3-5H2,1-2H3 |
InChI Key |
BFWPOXVRBWCKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)CNC2CSC2 |
Origin of Product |
United States |
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